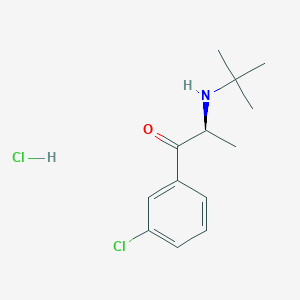

(s)-Bupropion hydrochloride

説明

Historical Context of Bupropion (B1668061) Stereoisomer Research

Bupropion has been clinically used as a racemic mixture, meaning it contains equal amounts of its (R)- and (S)-enantiomers. nih.gov Initial research and clinical use of bupropion did not extensively differentiate between the activities of its individual stereoisomers. fda.gov However, with advancements in analytical techniques that allow for the separation and independent study of enantiomers, researchers began to explore the stereoselective properties of bupropion and its metabolites. researchgate.net

Academic Significance of Enantiomeric Purity in Pharmacological Investigations

The study of enantiomerically pure compounds like (S)-Bupropion hydrochloride is of paramount academic significance in pharmacology. wisdomlib.orgnumberanalytics.com Enantiomers of a chiral drug can exhibit substantial differences in their biological activities. nih.govmusechem.com One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects. numberanalytics.commdpi.com

Investigating a single enantiomer allows for a more precise characterization of its interaction with biological targets, such as receptors and enzymes, which are themselves chiral. mdpi.com This level of specificity is crucial for:

Elucidating Mechanisms of Action: By studying this compound in isolation, researchers can more accurately determine its specific binding affinities and functional effects on neurotransmitter transporters and receptors.

Improving Therapeutic Index: Isolating the more active or less toxic enantiomer can potentially lead to drugs with an improved therapeutic window, maximizing efficacy while minimizing adverse effects. mdpi.com

Simplifying Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ significantly. numberanalytics.com Studying a single enantiomer simplifies pharmacokinetic modeling and can lead to more predictable and reliable dosing regimens.

The historical example of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, serves as a stark reminder of the critical importance of understanding the distinct properties of each enantiomer in a chiral drug. numberanalytics.commusechem.com

Overview of Key Research Trajectories for this compound

Current research on this compound is focused on several key areas, primarily driven by its distinct pharmacological profile compared to its (R)-enantiomer and the racemic mixture.

One major research trajectory involves its role as an inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake. drugbank.com While both enantiomers contribute to this activity, studies have sought to delineate the specific potency and selectivity of the (S)-isomer. For example, research has investigated the inhibitory concentrations (IC50) of (S)-Bupropion at the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Another significant area of investigation is its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Bupropion is known to be a non-competitive antagonist of nAChRs, and research has focused on quantifying the antagonistic activity of the (S)-enantiomer at various nAChR subtypes. This line of inquiry is particularly relevant to understanding its potential applications beyond its primary indications.

Furthermore, metabolic studies continue to be a crucial aspect of this compound research. The stereoselective metabolism of bupropion by cytochrome P450 enzymes, particularly CYP2B6, results in different metabolic profiles for the (S)- and (R)-enantiomers. nih.gov Research in this area aims to fully characterize the metabolic pathways of (S)-Bupropion and its major metabolites, such as (S,S)-hydroxybupropion, and to understand the clinical implications of this stereoselectivity. nih.govcaymanchem.com

Interactive Data Table: Research Findings on Bupropion Enantiomers

| Enantiomer/Metabolite | Research Focus | Key Finding |

| (S)-Bupropion | Pharmacokinetics | Higher plasma concentrations observed compared to (R)-bupropion after racemic mixture administration. mdpi.com |

| (R)-Bupropion | Pharmacokinetics | Lower plasma concentrations observed compared to (S)-bupropion after racemic mixture administration. mdpi.com |

| (S,S)-Hydroxybupropion | Metabolism | A major metabolite of (S)-bupropion, formed via hydroxylation by CYP2B6. nih.govcaymanchem.com |

| (R,R)-Hydroxybupropion | Metabolism | A major metabolite of (R)-bupropion. nih.gov |

Structure

3D Structure of Parent

特性

CAS番号 |

324548-45-0 |

|---|---|

分子式 |

C13H19Cl2NO |

分子量 |

276.20 g/mol |

IUPAC名 |

(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/t9-;/m0./s1 |

InChIキー |

HEYVINCGKDONRU-FVGYRXGTSA-N |

異性体SMILES |

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |

正規SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |

製品の起源 |

United States |

Enantioselective Synthesis and Stereochemical Characterization of S Bupropion Hydrochloride

Advanced Synthetic Methodologies for (S)-Bupropion Hydrochloride

The synthesis of single-enantiomer drugs like this compound requires precise control over the stereochemistry of the molecule. Several advanced methodologies have been developed to achieve this, ranging from asymmetric catalysis to the use of chiral auxiliaries and resolution techniques.

Asymmetric Catalysis in Bupropion (B1668061) Synthesis

Asymmetric catalysis involves the use of a chiral catalyst to selectively produce one enantiomer over the other. While direct asymmetric catalytic methods for bupropion synthesis are continually being researched, related strategies provide insight into potential pathways. For instance, the asymmetric synthesis of α-hydroxyketones, which are structurally related to bupropion's precursors, has been achieved with high yields and enantioselectivities using quinine-derived thiourea (B124793) catalysts. researchgate.net Another approach involves the cobalt(III)-salen decorated stereoregular optically active helical polyisocyanides which have shown high efficiency in the kinetic resolution of epoxides, a process that can be adapted for the synthesis of chiral molecules. rsc.org

Chiral Auxiliary-Mediated Approaches to Enantiomer Generation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is a powerful tool for producing enantiomerically pure compounds. numberanalytics.com

For the synthesis of bupropion and its analogs, various chiral auxiliaries have been employed. Amino acids, such as L-Leu, L-Val, L-Phe, D-Phg, and L-Ala, have been used as chiral auxiliaries in the synthesis of chiral derivatizing reagents for the enantioseparation of (RS)-Bupropion. researchgate.net These reagents convert the enantiomers into diastereomers, which can then be separated using standard chromatographic techniques. researchgate.net Another example is the use of (R)-BINOL as a chiral auxiliary in the synthesis of enantiomerically pure uncommon R-amino acids. wikipedia.org

A notable example in a related synthesis is the use of trans-2-phenylcyclohexanol as a chiral auxiliary in the ene reaction of a derived ester of glyoxylic acid, which yielded the desired product with a high diastereomeric ratio. wikipedia.org Similarly, oxazolidinone auxiliaries have been widely used in asymmetric alkylation and aldol (B89426) reactions to create chiral centers with high stereoselectivity. wikipedia.org

Enantioselective Resolution Techniques for Bupropion Intermediates

Enantioselective resolution is a process used to separate a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts or by using chiral chromatography.

In the context of bupropion, resolution can be applied to key intermediates. For example, a mixture of enantiomers can be reacted with an optically active resolving agent to form diastereomers, which can then be separated. google.com A specific method for enriching a diastereomeric salt of a bupropion metabolite involves a straightforward procedure in a round-bottom flask. google.com

Green Chemistry Principles in (S)-Bupropion Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unimed.ac.id The traditional synthesis of bupropion has several environmental and safety concerns, including the use of toxic solvents like N-methylpyrrolidinone (NMP) and dichloromethane (B109758) (DCM), and hazardous reagents like bromine. acs.orgresearchgate.net

In response, greener synthetic routes have been developed. These include substituting NMP with the bio-based solvent Cyrene and replacing bromine with N-bromosuccinimide (NBS). acs.orgresearchgate.netwhiterose.ac.uk Additionally, the workup procedure has been modified to use ethyl acetate (B1210297) and 1 M HCl instead of diethyl ether and 12 M HCl, significantly reducing waste and improving safety. acs.orgwhiterose.ac.uk These adaptations have led to a substantial decrease in the environmental impact of bupropion synthesis. figshare.com

| Original Synthesis | Greener Synthesis | Improvement |

| Solvent: NMP, DCM | Solvent: Cyrene, Ethyl Acetate | Substitution of toxic solvents with safer alternatives. acs.orgresearchgate.net |

| Brominating Agent: Bromine | Brominating Agent: N-Bromosuccinimide (NBS) | Use of a less hazardous brominating agent. acs.orgwhiterose.ac.uk |

| Workup: Diethyl ether, 12 M HCl | Workup: Ethyl acetate, 1 M HCl | Safer and reduced volume of waste. acs.orgwhiterose.ac.uk |

| Waste Generated: 138 kg/kg of product | Waste Generated: Reduced by 92 kg/kg of product | Significant waste reduction. figshare.com |

Methodologies for Stereochemical Purity Assessment

Ensuring the stereochemical purity of this compound is critical. Chiral chromatographic techniques are the primary methods used to determine the enantiomeric excess of the final product.

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is a powerful analytical technique used to separate enantiomers. This allows for the precise determination of the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer sample.

Several chiral chromatographic methods have been developed for bupropion and its metabolites. High-performance liquid chromatography (HPLC) using a Chiralpak AD column has been used to determine the enantiomeric excess of bupropion metabolites. google.com Another approach involves a coupled achiral-chiral liquid chromatography technique to separate and quantify the enantiomers of a bupropion metabolite in human plasma. capes.gov.br

Capillary electrophoresis (CE) in the electrokinetic chromatography (EKC) mode, using cyclodextrins as chiral selectors, has also been successfully employed for the enantiomeric separation of bupropion. researchgate.netnih.gov Sulfated-beta-CD, in particular, has demonstrated high resolution in separating the enantiomers. researchgate.netnih.gov

A stereoselective LC-MS/MS assay utilizing an α1-acid glycoprotein (B1211001) chiral column has been developed for the quantification of bupropion and its principal metabolites. nih.gov This method allows for the separation of individual enantiomers within a short run time. nih.gov

| Technique | Chiral Selector/Column | Key Findings |

| Chiral HPLC | Chiralpak AD | Determined enantiomeric excess of hydroxybupropion (B195616) to be 90%. google.com |

| Coupled Achiral-Chiral LC | Protein-bonded chiral stationary phase | Successfully resolved (+) and (-) stereoisomers of the phenylmorpholinol metabolite. capes.gov.br |

| Electrokinetic Chromatography (CE) | Sulfated-beta-CD | Achieved high resolution (Rs > 7) for bupropion enantiomers in a short analysis time (~3.5 min). researchgate.netnih.gov |

| LC-MS/MS | α1-acid glycoprotein column | Separated individual enantiomers of bupropion and its metabolites within a 12-minute run time. nih.gov |

Spectroscopic Methods for Stereochemical Confirmation and Assignment

Spectroscopic methods are indispensable tools for elucidating the three-dimensional structure of chiral molecules like bupropion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy, particularly in the presence of chiral shift reagents, is a powerful technique for differentiating between enantiomers. tandfonline.com The addition of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), induces diastereomeric interactions that result in separate signals for the protons of the (R)- and (S)-enantiomers. tandfonline.com This allows for the direct determination of enantiomeric excess. tandfonline.com The diastereotopic nature of certain protons in the chiral environment of the molecule can also be observed in the NMR spectrum. reddit.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers exhibit mirror-image CD spectra, making this technique ideal for confirming the absolute configuration of a sample when compared to a known standard. mdpi.com It has been utilized to confirm the enantiomeric excess of bupropion enantiomers and their metabolites. The interaction of bupropion hydrochloride with proteins like human serum albumin (HSA) and bovine serum albumin (BSA) has also been studied using CD spectroscopy, revealing conformational changes in the protein upon binding. researchgate.netnih.govsemanticscholar.org

Table 1: Spectroscopic Methods for Stereochemical Analysis of Bupropion

| Spectroscopic Technique | Principle | Application for (S)-Bupropion | Key Findings |

|---|---|---|---|

| NMR with Chiral Shift Reagents | Induces chemical shift differences between enantiomers. | Determination of enantiomeric excess. | Substantial enantiomeric shift differences observed for key proton signals. tandfonline.com |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Confirmation of absolute configuration and enantiomeric purity. | Enantiomers show opposite CD signals; used to confirm enantiomeric excess. mdpi.com |

| HPLC-CD | Combines chromatographic separation with CD detection. | Determination of the absolute configuration of separated enantiomers. researchgate.net | Provides a direct method for assigning the absolute configuration of chromatographically separated bupropion analogs. researchgate.net |

Derivatization Strategies for Chiral Analysis of Bupropion Enantiomers

Derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netsigmaaldrich.com

Several CDAs have been successfully employed for the chiral analysis of bupropion:

Isothiocyanate-based Reagents: Chiral isothiocyanates, such as (S)-1-(1-naphthyl) ethyl isothiocyanate ((S)-NEIT) and (R)-α-methyl benzyl (B1604629) isothiocyanate ((R)-MBIT), react with the secondary amine of bupropion to form diastereomeric thioureas. researchgate.netgoogle.com These diastereomers can then be separated by reversed-phase HPLC. researchgate.net

Cyanuric Chloride-based Reagents: Novel chiral derivatizing reagents have been synthesized from cyanuric chloride and various amino acids (e.g., L-Leu, L-Val, L-Phe). researchgate.net These reagents react with bupropion to form diastereomers that can be resolved by HPLC. researchgate.net

The development of these derivatization methods, coupled with HPLC, provides robust and validated approaches for the enantioseparation and quantification of bupropion enantiomers. researchgate.netresearchgate.netnih.gov These methods are crucial for pharmacokinetic studies and for ensuring the quality of enantiomerically pure formulations. nih.govnih.gov

Table 2: Derivatization Reagents for Chiral HPLC Analysis of Bupropion

| Chiral Derivatizing Agent (CDA) | Type of Diastereomer Formed | Chromatographic Method | Reference |

|---|---|---|---|

| (S)-1-(1-naphthyl) ethyl isothiocyanate ((S)-NEIT) | Thiourea | Reversed-Phase HPLC | researchgate.net |

| (R)-α-methyl benzyl isothiocyanate ((R)-MBIT) | Thiourea | Reversed-Phase HPLC | researchgate.net |

| Cyanuric chloride with L-amino acids | s-Triazine derivatives | Reversed-Phase HPLC | researchgate.net |

Molecular Pharmacological Investigations and Receptor Interaction Mechanisms of S Bupropion Hydrochloride

Ligand Binding and Uptake Studies at Monoamine Transporters

(S)-Bupropion hydrochloride is primarily characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI). nih.govdrugbank.com Its therapeutic and pharmacological actions are largely attributed to its ability to block the reuptake of these two key neurotransmitters, thereby increasing their availability in the synaptic cleft. drugbank.com

Dopamine (B1211576) Transporter (DAT) Interaction Kinetics and Selectivity

(S)-Bupropion demonstrates a notable, albeit relatively weak, affinity for the dopamine transporter (DAT). nih.govdrugbank.com In vitro studies using rat brain synaptosomes have shown that bupropion (B1668061) acts as a fully efficacious inhibitor of dopamine uptake. nih.gov While potency can vary based on the specific experimental conditions and species, reported IC₅₀ values for bupropion at DAT are in the range of 305 nM to 945 nM. nih.gov Positron emission tomography (PET) studies in humans have indicated that therapeutic doses of bupropion result in a relatively low occupancy of the striatal DAT, estimated to be around 20-26%. wikipedia.orgnih.gov This low level of DAT occupancy is maintained over a 24-hour period. nih.gov

The interaction of bupropion with DAT is that of a nontransported inhibitor, meaning it blocks the transporter without being taken up into the presynaptic neuron itself. nih.gov This mechanism is distinct from substrate-type releasing agents like cathinone. nih.gov The affinity of the major active metabolite of bupropion, S,S-hydroxybupropion, for the dopamine transporter is comparable to that of the parent compound. ricardinis.pt

Serotonin (B10506) Transporter (SERT) Interaction Profiles and Specificity

A defining characteristic of this compound's pharmacological profile is its negligible interaction with the serotonin transporter (SERT). nih.gov Studies have consistently shown that bupropion is a very weak inhibitor of serotonin reuptake, with IC₅₀ values reported to be greater than 10,000 nM. drugbank.comnih.gov This lack of significant serotonergic activity distinguishes bupropion from many other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). drugbank.comtga.gov.au Consequently, (S)-bupropion does not directly modulate serotonergic neurotransmission to a clinically relevant extent. nih.govresearchgate.net

| Transporter | Interaction Type | Affinity (Kᵢ/IC₅₀) | Notes |

| Dopamine Transporter (DAT) | Uptake Inhibitor | Kᵢ: 2.8 µM rndsystems.comtocris.com / IC₅₀: 305-945 nM nih.gov | Low in vivo occupancy at therapeutic doses. nih.gov |

| Norepinephrine (B1679862) Transporter (NET) | Uptake Inhibitor | Kᵢ: 1.4 µM rndsystems.comtocris.com | The metabolite hydroxybupropion (B195616) has a higher affinity for NET. wikipedia.orgwikiwand.com |

| Serotonin Transporter (SERT) | Very Weak Uptake Inhibitor | Kᵢ: 45 µM rndsystems.comtocris.com / IC₅₀: >10,000 nM drugbank.com | Lacks clinically significant serotonergic effects. nih.gov |

Modulation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtypes

In addition to its effects on monoamine transporters, this compound also functions as a noncompetitive antagonist at several subtypes of neuronal nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net This action is thought to contribute to its efficacy as a smoking cessation aid. drugbank.com

Specificity and Allosteric Modulation of Alpha4Beta2 nAChR Subtypes

(S)-Bupropion has been shown to block the function of α4β2 nAChRs. nih.govresearchgate.net This blockade is noncompetitive, meaning it does not act at the same binding site as the endogenous ligand, acetylcholine. nih.govresearchgate.net Instead, it is believed to interact with a site within the ion channel of the receptor. nih.gov Studies have demonstrated that bupropion inhibits α4β2 receptors in a voltage-independent manner, suggesting it may not function as a simple open-channel blocker. nih.gov The inhibitory potency of bupropion at α4β2 receptors is considered to be in a clinically relevant range. researchgate.net

Interactions with Other nAChR Subtypes

The antagonist activity of (S)-bupropion extends to other nAChR subtypes, including α3β2 and α7. nih.govresearchgate.net Research indicates a degree of selectivity in its actions, with bupropion being approximately 50 times more effective at blocking α3β2 receptors and 12 times more effective at blocking α4β2 receptors compared to α7 nAChRs. nih.govresearchgate.net The interaction with these various subtypes is also characterized by a noncompetitive mechanism of action. nih.govresearchgate.net The inhibition of α3β4 nAChRs by bupropion at clinically relevant concentrations suggests this subtype could also be a target related to its clinical effects. conicet.gov.ar

| nAChR Subtype | Interaction Type | Relative Potency | Mechanism |

| α4β2 | Noncompetitive Antagonist | High nih.govresearchgate.net | Blocks receptor function, likely via an allosteric site within the ion channel. nih.govnih.gov |

| α3β2 | Noncompetitive Antagonist | Highest nih.govresearchgate.net | Approximately 50-fold more potent than at α7. nih.govresearchgate.net |

| α7 | Noncompetitive Antagonist | Lower nih.govresearchgate.net | Less sensitive to bupropion's inhibitory effects compared to α4β2 and α3β2. nih.govresearchgate.net |

| α3β4 | Noncompetitive Antagonist | Moderate conicet.gov.ar | Inhibition at clinically relevant concentrations suggests a potential therapeutic target. conicet.gov.ar |

In Vitro Pharmacological Profiling and Functional Assays of this compound

Neurotransmitter Reuptake Inhibition Assays in Isolated Systems

The primary mechanism underlying the therapeutic effects of bupropion is its action as a dual norepinephrine-dopamine reuptake inhibitor (NDRI) drugbank.compsychopharmacologyinstitute.com. In vitro studies using isolated rat brain synaptosomes have been conducted to determine the potency of bupropion and its analogues in inhibiting the reuptake of dopamine (DA) and norepinephrine (NE). These assays measure the concentration of the compound required to inhibit 50% of the reuptake activity (IC50). For racemic bupropion, these values are approximately 2 µM for the dopamine transporter (DAT) and 5 µM for the norepinephrine transporter (NET) researchgate.net. The compound shows negligible activity at the serotonin transporter (SERT), with an IC50 value greater than 10,000 nM drugbank.comresearchgate.net.

While much of the literature reports on the racemic mixture, the (S,S)-hydroxybupropion metabolite, derived from the (S)-enantiomer of bupropion, is a potent inhibitor of both NET and DAT iu.edu. This metabolite demonstrates significant affinity for both norepinephrine and dopamine transporters researchgate.net. The parent compound, bupropion, is considered a relatively weak inhibitor of neuronal norepinephrine and dopamine uptake compared to other classical antidepressants drugbank.comfda.gov. However, its clinical efficacy is thought to be mediated by these noradrenergic and dopaminergic mechanisms fda.govresearchgate.net.

Further studies have quantified the binding affinities (Ki) of bupropion hydrochloride for these transporters, confirming its profile as a non-selective inhibitor of dopamine and noradrenaline transporters. The Ki values for the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) are reported as 1.4 µM, 2.8 µM, and 45 µM, respectively tocris.com. This data underscores the compound's significantly higher potency for NET and DAT compared to SERT tocris.com.

Inhibition of Neurotransmitter Transporters by Bupropion

| Transporter | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | IC50 | 2 | researchgate.net |

| Norepinephrine Transporter (NET) | IC50 | 5 | researchgate.net |

| Dopamine Transporter (DAT) | Ki | 2.8 | tocris.com |

| Norepinephrine Transporter (NET) | Ki | 1.4 | tocris.com |

| Serotonin Transporter (SERT) | Ki | 45 | tocris.com |

Cellular Uptake Inhibition Studies in Transporter-Expressing Cell Lines

To further characterize the interaction of bupropion with human transporters, studies have utilized cell lines genetically engineered to express specific transporter proteins. Research using cells expressing human transporters for dopamine, norepinephrine, and serotonin has confirmed that bupropion and its metabolites inhibit reuptake at both DAT and NET, with a more pronounced effect on DAT than NET, and negligible inhibition of SERT nih.gov.

Investigations have also explored the role of other transporters in the disposition of bupropion. Studies using Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cell lines overexpressing major hepatic uptake transporters (OATP1B1, OATP1B3, OATP2B1) and efflux transporters (P-gp, BCRP, MRP2) were conducted nih.gov. The results indicated that bupropion and its primary metabolites were not substrates for these hepatic transporters, as their cellular uptake was not inhibited by known prototypical inhibitors nih.gov. Similarly, bupropion was not transported by the organic cation transporter 1 (OCT1) nih.gov. These findings suggest that these major transporters play a minor role in the systemic clearance and disposition of bupropion nih.gov.

Agonist and Antagonist Activity Assessment in Receptor-Expressing Models

A distinguishing feature of bupropion's pharmacological profile is its lack of significant direct activity at a wide array of postsynaptic receptors. In vitro studies have consistently shown that bupropion and its metabolites have negligible affinity for histamine, α- or β-adrenergic, serotonin, dopamine, or muscarinic acetylcholine receptors nih.govwikipedia.orgpsychscenehub.com. This lack of interaction with postsynaptic receptors contributes to its unique side-effect profile, which is notably different from that of selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) researchgate.netnih.gov.

Despite its low affinity for most neurotransmitter receptors, bupropion has been identified as a potent non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) drugbank.compsychopharmacologyinstitute.comnih.govmdpi.com. This action is thought to contribute to its efficacy as a smoking cessation treatment drugbank.com. Detailed studies using photoreactive bupropion analogs in Torpedo nAChR-expressing models have identified two distinct binding sites within the transmembrane domain nih.gov. One is a high-affinity site within the ion channel, and the other is a lower-affinity site near the extracellular end of the αM1 helix nih.gov. Bupropion binds with higher affinity to the desensitized state of the receptor (IC50 = 1.2 µM) compared to the resting state (IC50 = 3.6 µM) nih.gov.

Furthermore, recent research has revealed that bupropion and its major metabolite, hydroxybupropion, function as negative allosteric modulators of cation-selective serotonin type 3A receptors (5-HT3ARs) drugbank.comnih.gov. In studies using Xenopus laevis oocytes expressing 5-HT3A receptors, bupropion reversibly blocked serotonin-gated currents in a concentration-dependent manner nih.gov. The blockade was determined to be largely non-competitive nih.gov.

Receptor Activity of Bupropion

| Receptor | Activity | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| Nicotinic Acetylcholine Receptor (nAChR) - Desensitized State | Non-competitive Antagonist | IC50 | 1.2 | nih.gov |

| Nicotinic Acetylcholine Receptor (nAChR) - Resting State | Non-competitive Antagonist | IC50 | 3.6 | nih.gov |

| Serotonin Type 3A Receptor (5-HT3AR) | Negative Allosteric Modulator | IC50 | 87 | nih.gov |

Enzymatic Biotransformation and Stereoselective Metabolite Profiling of S Bupropion

Cytochrome P450-Mediated Metabolism Studies

The initial and primary route of (S)-bupropion metabolism is oxidation, predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. This phase I metabolic process is critical for the bioactivation and subsequent elimination of the compound.

The hydroxylation of bupropion (B1668061) is almost exclusively mediated by the CYP2B6 isoform. researchgate.netsemanticscholar.org This enzymatic reaction is a clinically significant pathway for both bioactivation and elimination. nih.gov CYP2B6-catalyzed hydroxylation of bupropion is utilized as a selective marker for assessing CYP2B6 catalytic activity both in vitro and in vivo. nih.gov

The metabolism of bupropion by CYP2B6 is highly stereoselective. nih.gov Studies using recombinant CYP2B6 have demonstrated that the hydroxylation of (S)-bupropion occurs at a significantly higher rate than that of (R)-bupropion. nih.govnih.gov At therapeutic concentrations, the rate of (S,S)-hydroxybupropion formation from racemic bupropion is approximately three times greater than the formation of (R,R)-hydroxybupropion. nih.gov This preference for the (S)-enantiomer is also observed in human liver microsomes, where the formation of (S,S)-hydroxybupropion is about 1.5 times greater than that of (R,R)-hydroxybupropion. nih.gov The intrinsic clearance (Clint) for the hydroxylation of (S)-bupropion is also two- to three-fold greater than that of (R)-bupropion. nih.gov

| Enantiomer | Vmax (pmol/min/pmol CYP2B6) | Km (µM) | Intrinsic Clearance (Clint) (µL/min/pmol CYP2B6) |

|---|---|---|---|

| (S)-Bupropion | Data not available | Data not available | 2-3 fold higher than (R)-Bupropion |

| (R)-Bupropion | Data not available | Data not available | Lower than (S)-Bupropion |

While CYP2B6 is the principal enzyme in bupropion hydroxylation, other CYP isoforms contribute to its metabolism, particularly through alternative hydroxylation pathways. nih.govresearchgate.net In vitro studies have identified CYP2C19 as being involved in the metabolism of bupropion, especially at lower substrate concentrations. nih.govresearchgate.netdrugbank.com CYP2C19 is primarily responsible for the formation of other hydroxylated metabolites, designated as M4, M5, and M6 in some studies. nih.govresearchgate.net Inhibition studies using CYP2C19-specific antibodies have shown that this isoform accounts for approximately 70-90% of the formation of these alternative metabolites. nih.govresearchgate.net

The involvement of CYP2C19 in bupropion metabolism suggests that it can be a quantitatively important clearance pathway. nih.gov Genetic variations in the CYP2C19 gene can lead to significant increases in the systemic exposure to bupropion and its reductive metabolites. nih.gov At certain concentrations, CYP2E1 and CYP3A4 may also play a minor role in bupropion metabolism. uconn.edu

In vitro studies using human liver microsomes and S9 fractions have been instrumental in determining the metabolic stability and intrinsic clearance of bupropion enantiomers. The intrinsic clearance for the formation of (S,S)-hydroxybupropion is consistently higher than that for (R,R)-hydroxybupropion, reflecting the stereoselective preference of CYP2B6. nih.goviu.edu

In human liver microsomes, the intrinsic clearance for the hydroxylation of (S)-bupropion has been reported to be approximately two-fold greater than that of (R)-bupropion. nih.gov Similarly, in human liver S9 fractions, the intrinsic clearance for the formation of (S,S)-hydroxybupropion is higher than that for (R,R)-hydroxybupropion. iu.edu The unbound hepatic intrinsic clearance of (S)-bupropion is predicted to be substantially higher than that of (R)-bupropion. nih.gov

| Metabolite | Preparation | Clint (µL/min/mg protein) |

|---|---|---|

| (S,S)-hydroxybupropion | Human Liver Microsomes | ~2-fold higher than (R,R)-hydroxybupropion |

| (R,R)-hydroxybupropion | Human Liver Microsomes | Lower than (S,S)-hydroxybupropion |

| (S,S)-hydroxybupropion | Human Liver S9 Fraction | 0.81 |

| (R,R)-hydroxybupropion | Human Liver S9 Fraction | 0.47 |

Non-Cytochrome P450 Enzymatic Pathways of (S)-Bupropion Biotransformation

The reduction of the carbonyl group of bupropion is catalyzed by a family of enzymes known as carbonyl reductases. nih.govnih.gov This reductive pathway is a major contributor to bupropion's metabolism, with threohydrobupropion being a major metabolite. nih.gov These reactions are NADPH-dependent and occur in various subcellular fractions of the liver, including the cytosol, microsomes, and mitochondria. nih.govtandfonline.comnih.gov

Studies have shown that the formation of threohydrobupropion and erythrohydrobupropion in liver microsomes is significantly higher than in the cytosol. nih.govtandfonline.com The intrinsic clearance for the formation of these reduced metabolites is highest in the mitochondrial fraction. nih.gov

Several specific carbonyl-reducing enzymes have been identified as participants in the biotransformation of bupropion. nih.gov In vitro studies have provided direct evidence for the involvement of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), aldo-keto reductase 1C1 (AKR1C1), AKR1C2, AKR1C3, and carbonyl reductase 1 (CBR1) in the reduction of bupropion. nih.govdroracle.ai

In liver microsomes, 11β-HSD1 is a key enzyme responsible for the formation of threohydrobupropion. nih.gov In the intestine, AKR7 may be the primary enzyme involved in the same metabolic process. nih.gov Inhibition studies have further confirmed the role of these microsomal carbonyl reductases in bupropion reduction. nih.govtandfonline.com

Identification and Characterization of Stereoisomeric Metabolites

Stereoselective Formation and Disposition of Hydroxybupropion (B195616) Enantiomers

The hydroxylation of bupropion's tert-butyl group to form hydroxybupropion is a primary metabolic pathway mediated almost exclusively by the cytochrome P450 enzyme CYP2B6. nih.govresearchgate.net This process is highly stereoselective. In vitro studies using recombinant CYP2B6 and human liver microsomes have demonstrated a clear preference for the hydroxylation of (S)-bupropion over (R)-bupropion. nih.gov

At therapeutic concentrations, the rate of (S,S)-hydroxybupropion formation from (S)-bupropion is approximately three times greater than the formation of (R,R)-hydroxybupropion from (R)-bupropion when incubated with recombinant CYP2B6. nih.gov Similarly, in human liver microsomes, the formation of (S,S)-hydroxybupropion is generally 1.5-fold higher than that of (R,R)-hydroxybupropion from racemic bupropion. nih.gov This inherent enzymatic preference highlights the stereoselective nature of CYP2B6-mediated hydroxylation.

Despite the faster formation of the (S,S)-enantiomer in vitro, the in vivo disposition tells a different story. After administration of racemic bupropion, plasma concentrations of (R,R)-hydroxybupropion are found to be significantly higher—approximately 20-fold greater—than those of (S,S)-hydroxybupropion. nih.gov This apparent contradiction is not due to further stereoselective metabolism of the hydroxybupropion enantiomers, as they are not significantly metabolized further. nih.gov Instead, it is suggested that other factors, such as potential differences in elimination or distribution, contribute to the pronounced enantiomeric excess of (R,R)-hydroxybupropion observed in plasma. nih.govresearchgate.net The hydroxylation reaction creates a second chiral center, theoretically allowing for four possible diastereomers; however, only the (S,S)- and (R,R)-hydroxybupropion metabolites are typically detected in human plasma, likely due to steric hindrance preventing the formation of (R,S) and (S,R) forms. nih.gov

| Enzyme Source | Substrate | Metabolite Formed | Relative Formation Rate | Reference |

|---|---|---|---|---|

| Recombinant CYP2B6 | (S)-Bupropion | (S,S)-Hydroxybupropion | ~3-fold greater than (R,R) | nih.gov |

| Recombinant CYP2B6 | (R)-Bupropion | (R,R)-Hydroxybupropion | - | nih.gov |

| Human Liver Microsomes | Racemic Bupropion | (S,S)-Hydroxybupropion | ~1.5-fold greater than (R,R) | nih.gov |

| Human Liver Microsomes | Racemic Bupropion | (R,R)-Hydroxybupropion | - | nih.gov |

Characterization of Threohydroxybupropion and Erythrohydroxybupropion Isomers

In addition to oxidation, bupropion undergoes reduction of its carbonyl group to form two major amino alcohol metabolites: threohydrobupropion and erythrohydrobupropion. clinpgx.org These reductive pathways are catalyzed by various carbonyl reductase enzymes in the liver and other tissues. clinpgx.orgresearchgate.net The formation of these diastereomers is also highly stereoselective.

Studies have shown that the formation of threohydrobupropion is the predominant reductive pathway. nih.gov Specifically, the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) has been identified as the major enzyme responsible for the stereoselective conversion of (R)-bupropion to threohydrobupropion. researchgate.net In contrast, the formation of erythrohydrobupropion appears to be sterically hindered from the (S)-bupropion enantiomer. researchgate.net

Research examining the stereoselective metabolism in human liver cellular fractions reveals significant differences in the intrinsic clearance (Clint) for the formation of these isomers. The Clint for the formation of (S,S)-threohydrobupropion was found to be substantially higher—up to 42-fold in liver microsomes—than for its (R,R)-counterpart. nih.govbohrium.com This indicates a marked preference for the reduction of (S)-bupropion to (S,S)-threohydrobupropion in the liver. nih.govbohrium.com In contrast, in intestinal cellular fractions, the reduction almost exclusively leads to the formation of (R,R)-threohydrobupropion, demonstrating tissue-dependent stereoselectivity. nih.govbohrium.com

The disposition of these metabolites is also stereoselective, with plasma exposure of threohydrobupropion being about 7-fold higher than that of the parent drug, bupropion. nih.gov A novel and sensitive analytical method was developed to separate and quantify the individual enantiomers of bupropion and its main metabolites, confirming the highly stereoselective disposition of both threohydrobupropion and erythrohydrobupropion in humans. nih.goviu.edu

| Metabolite | Relative Intrinsic Clearance (Clint) | Liver Fraction | Reference |

|---|---|---|---|

| (S,S)-Threohydrobupropion | 42-fold higher than (R,R)-THBUP | Microsomes (HLMs) | nih.govbohrium.com |

| (S,S)-Threohydrobupropion | 19-fold higher than (R,R)-THBUP | S9 Fractions (HLS9) | nih.govbohrium.com |

| (S,S)-Threohydrobupropion | 8.3-fold higher than (R,R)-THBUP | Cytosols (HLCs) | nih.govbohrium.com |

Advanced Analytical Methodologies for S Bupropion Hydrochloride and Its Metabolites in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of bupropion (B1668061) and its metabolites due to its exceptional sensitivity, selectivity, and specificity. ajrconline.orgnih.gov This technique allows for the precise measurement of low-concentration analytes in complex biological samples.

LC-MS/MS methods have been extensively developed and validated for the simultaneous quantification of bupropion and its major metabolites—hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion—in various biological matrices. ijper.orgnih.gov These methods are vital for in vitro drug metabolism studies using liver microsomes and for preclinical pharmacokinetic studies in animal tissues.

Sample preparation is a critical step to ensure accuracy and reproducibility. Common techniques include protein precipitation (PP) with agents like acetonitrile (B52724) or trichloroacetic acid, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ajrconline.orgnih.gov SPE and LLE often provide cleaner extracts compared to the simpler PP method, which can sometimes be susceptible to matrix effects. ijper.orgnih.gov Deuterium-labeled internal standards are frequently used to compensate for matrix effects and variations during sample preparation and ionization. ijper.orgnih.gov

Chromatographic separation is typically achieved on reversed-phase columns, such as C18 or phenyl columns. ijper.orgnih.gov Mobile phases usually consist of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode. ijper.orgnih.gov Detection is performed using a triple quadrupole mass spectrometer, operating in positive electrospray ionization (ESI) mode and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. ajrconline.org This confers high selectivity to the method. ijper.org These validated assays demonstrate high sensitivity, with lower limits of quantification (LLOQ) often in the sub-ng/mL range, making them suitable for detailed pharmacokinetic and metabolic profiling. nih.govnih.gov For instance, a method for quantifying bupropion and its metabolites in human umbilical cord plasma and placental tissue achieved LLOQs below 0.72 ng/mL and 0.92 ng/g, respectively. nih.gov

| Matrix | Sample Preparation | Chromatographic Column | Key Mobile Phase Components | LLOQ | Reference |

|---|---|---|---|---|---|

| Human Plasma | Solid-Phase Extraction (SPE) | Zorbax Eclipse XDB C18 | Ammonium acetate (B1210297), Methanol | 0.1 ng/mL (Bupropion) | nih.gov |

| Human Umbilical Cord Plasma & Placental Tissue | Protein Precipitation (PP) | Waters Symmetry C18 | Formic acid, Methanol | <0.72 ng/mL (Plasma) | nih.gov |

| Human Plasma | Solid-Phase Extraction (SPE) | Acquity BEH Phenyl | Ammonia, Methanol | 1.75 ng/mL (Bupropion) | ijper.org |

| Baboon Hepatic Microsomes | Protein Precipitation (TCA) | Not Specified | Not Specified | Not Specified | nih.gov |

Since bupropion is administered as a racemic mixture and its metabolism is stereoselective, methods that can distinguish between enantiomers are essential for accurately understanding its pharmacology. nih.govnih.gov Chiral LC-MS/MS methods have been developed to separate and quantify the enantiomers of bupropion and the diastereomers of its metabolites. nih.govresearchgate.net

The key to enantiomeric separation is the use of a chiral stationary phase (CSP). Several types of CSPs have been successfully employed, including those based on α1-acid glycoprotein (B1211001) and derivatized cyclofructans. researchgate.netresearchgate.net The selection of the mobile phase, including its composition, pH, and additives, significantly influences the chiral resolution. nih.gov For example, a method using an α1-acid glycoprotein column with a gradient mobile phase of methanol and aqueous ammonium formate (B1220265) was able to resolve the enantiomers of both bupropion and hydroxybupropion. researchgate.net Another study successfully resolved the enantiomers of bupropion and its three major metabolites using a different chiral column, highlighting the ability to perform comprehensive stereoselective analysis. nih.gov

These stereoselective assays are fully validated for precision and accuracy and have been applied to pharmacokinetic studies. nih.gov The limits of quantification for individual enantiomers are often as low as 0.3 ng/mL for bupropion and hydroxybupropion, and 0.15 ng/mL for erythro- and threo-hydrobupropion enantiomers. nih.gov Such methods have revealed significant differences in the plasma concentrations of different stereoisomers, underscoring the importance of stereoselective analysis in research. researchgate.net

| Chiral Stationary Phase | Analytes Separated | Key Mobile Phase Components | LLOQ | Reference |

|---|---|---|---|---|

| α1-acid glycoprotein | (R)- and (S)-bupropion; (R,R)- and (S,S)-hydroxybupropion | Methanol, Ammonium formate | 0.5 ng/mL (Bupropion enantiomers) | researchgate.net |

| Not specified chiral column | Enantiomers of bupropion, hydroxybupropion, erythrohydrobupropion, threohydrobupropion | Not specified | 0.5 ng/mL (Bupropion enantiomers) | nih.gov |

| Not specified chiral column | Enantiomers of bupropion, 4-hydroxybupropion, erythro- and threo-dihydrobupropion | Not specified | 0.3 ng/mL (Bupropion enantiomers) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and thermally stable compounds. For many pharmaceutical compounds like bupropion, which contain polar functional groups, chemical derivatization is a necessary prerequisite for GC-MS analysis. researchgate.netmdpi.com

Derivatization is employed to increase the volatility and thermal stability of analytes, as well as to improve their chromatographic properties. mdpi.com For bupropion and its metabolites, which contain ketone and amine functional groups (and hydroxyl groups in the metabolites), several derivatization strategies can be applied.

Common approaches include silylation, acylation, and alkylation. researchgate.net

Silylation: This is a widely used technique where active hydrogens in amines and hydroxyls are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. mdpi.comnih.gov

Acylation: This involves introducing an acyl group. Reagents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can be used to derivatize the secondary amine of bupropion and the hydroxyl groups of its metabolites. researchgate.net Acylation can enhance detectability in electron capture detection or mass spectrometry.

The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be optimized to ensure complete and reproducible derivatization without degradation of the analytes. nih.gov

A quantitative GC-MS method for bupropion would involve sample extraction from the research matrix, followed by derivatization. The derivatized extract is then injected into the GC-MS system. Separation is achieved on a capillary column, such as an HP-5, which is a nonpolar column suitable for a wide range of compounds. researchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification. In SIM mode, the instrument is set to detect only specific ions characteristic of the derivatized analyte, which dramatically increases sensitivity and selectivity compared to scanning the full mass range.

While LC-MS/MS is more commonly reported for bupropion analysis, a gas-liquid chromatography (GLC) method with a flame ionization detector has been described for its estimation in pharmaceutical formulations, demonstrating the feasibility of gas chromatographic approaches. researchgate.net A validated GC-MS method would offer an alternative to LC-MS/MS for specific research applications, particularly where high chromatographic resolution is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including (S)-Bupropion hydrochloride and its metabolites. nih.govhyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule. High-field NMR instruments (e.g., 700 MHz) equipped with cryoprobes allow for the analysis of very small amounts of material, often in the microgram range. hyphadiscovery.com

For structural confirmation of newly synthesized batches of (S)-Bupropion or its metabolites, a standard set of NMR experiments is performed. These include:

¹H NMR: Provides information on the number, environment, and connectivity of protons.

¹³C NMR: Shows the number and type of carbon atoms.

2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. hyphadiscovery.com

NMR has been instrumental in identifying and characterizing novel metabolites of bupropion in human samples. nih.govnih.gov In one study, researchers isolated three new metabolites from human urine and confirmed their structures as 4′-OH-bupropion, erythro-4′-OH-hydrobupropion, and threo-4′-OH-hydrobupropion by comparing their NMR, UV, and MS/MS data to those of synthesized reference standards. nih.govnih.gov The presence of three protons in the aromatic region of the ¹H NMR spectrum was a key piece of evidence indicating aromatic hydroxylation. nih.gov

Beyond structural elucidation, quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard. By integrating the signal of the analyte against that of a certified internal standard with a known concentration, the absolute purity of the this compound sample can be accurately determined. rsc.org

High-Resolution NMR for Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. For a chiral compound like this compound, NMR can be adapted to confirm its specific stereochemical configuration. Since enantiomers, such as (S)-Bupropion and (R)-Bupropion, are spectroscopically identical in an achiral environment, their differentiation requires the introduction of a chiral auxiliary.

Two primary NMR-based strategies are employed for this purpose: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), which include chiral shift reagents (CSRs).

Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the enantiomeric mixture with a chiral, enantiomerically pure reagent to form diastereomers. Diastereomers possess different physical properties and, consequently, exhibit distinct NMR spectra. libretexts.org Reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) can be reacted with the secondary amine of bupropion. researchgate.net The resulting diastereomeric amides will display separate signals in both ¹H and ¹³C NMR spectra, with discernible differences in chemical shifts (Δδ). Analyzing these differences allows for the quantification of enantiomeric purity and the assignment of the absolute configuration of the original enantiomer.

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): This approach involves the formation of transient, non-covalent diastereomeric complexes between the analyte and a chiral solvating agent. libretexts.org This interaction induces a small separation in the NMR signals of the enantiomers. A specialized class of CSAs are lanthanide-based chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃). rsc.orgslideshare.net These paramagnetic complexes coordinate with basic sites on the analyte molecule, like the ketone or amine groups in bupropion. libretexts.org This coordination leads to significant changes in the chemical shifts of nearby protons, and the magnitude of this shift is different for each enantiomer in the transient diastereomeric complex. libretexts.orgslideshare.net This results in the splitting of signals for the (S) and (R) enantiomers, allowing for their direct visualization and integration to determine enantiomeric excess. slideshare.net

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the enantiomeric resolution of chiral compounds like bupropion. The technique, specifically in the electrokinetic chromatography (EKC) mode, utilizes a chiral selector added to the background electrolyte (BGE).

For the enantioseparation of bupropion, cyclodextrins (CDs) are the most commonly employed chiral selectors. Anionic cyclodextrin (B1172386) derivatives, particularly sulfated-β-cyclodextrin (S-β-CD), have demonstrated excellent enantiomeric resolution for bupropion and its primary metabolite, hydroxybupropion. The separation mechanism relies on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector. These differences in complex formation lead to different electrophoretic mobilities and, thus, separation.

The optimization of several experimental parameters is critical to achieving baseline resolution in a short analysis time. These factors include the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. Studies have shown that high resolution can be achieved by carefully tuning these conditions.

| Parameter | Optimized Condition 1 | Optimized Condition 2 |

| Chiral Selector | Sulfated-β-CD | Sulfated-β-CD |

| Selector Concentration | 10 mM | 4.0 mg/mL |

| Background Electrolyte (BGE) | 50 mM Borate Buffer | 75 mM Phosphate BGE |

| pH | 9.0 | 7.0 |

| Applied Voltage | 30 kV | - |

| Temperature | 30 °C | - |

| Resolution (Rs) for Bupropion Enantiomers | > 7 | 2.06 |

| Analysis Time | ~ 3.5 min | - |

This table summarizes optimized conditions for the enantiomeric separation of bupropion using Capillary Electrophoresis as reported in research literature.

Spectrophotometric and Electrochemical Methods in Bupropion Analysis

While chromatographic methods are prevalent, spectrophotometric and electrochemical techniques offer rapid, cost-effective, and sensitive alternatives for the quantitative analysis of bupropion hydrochloride in research and quality control settings.

Spectrophotometric Methods: UV-Visible spectrophotometry has been successfully applied for bupropion determination. One approach involves direct measurement of UV absorbance, with a maximum wavelength (λmax) identified at 252 nm in methanol, suitable for concentrations ranging from 5.72 to 20.03 µg/mL. researchgate.net

More selective methods are based on ion-pair complexation reactions. One such method uses the formation of a yellow-colored complex between bupropion and the dye methyl orange (MO) at pH 3.8. This complex is extracted into dichloromethane (B109758) and measured at 425 nm. e-journals.in An alternative indirect method involves breaking this ion-pair complex in an acidic medium and measuring the resulting red-pink color at 520 nm. e-journals.in Another indirect spectrophotometric method is based on the reaction of bupropion hydrochloride's chloride ion with mercury(II) nitrate. The unreacted mercury(II) is complexed with diphenylcarbazone, and the decrease in absorbance of the complex is measured at 515 nm. scielo.brunesp.br

| Method | Reagent(s) | Wavelength (λmax) | Linear Range (µg/mL) |

| Direct UV Spectrophotometry | Methanol (solvent) | 252 nm | 5.72 - 20.03 |

| Ion-Pair Complexation (Method A) | Methyl Orange | 425 nm | 1.00 - 12.0 |

| Ion-Pair Complexation (Method B) | Methyl Orange | 520 nm | 0.48 - 7.20 |

| Indirect Mercury Complex | Hg(NO₃)₂, Diphenylcarbazone | 515 nm | 1.0 - 15.0 |

This table summarizes various spectrophotometric methods developed for the quantification of bupropion hydrochloride.

Electrochemical Methods: Electrochemical techniques, particularly voltammetry, provide highly sensitive methods for bupropion analysis. Adsorptive stripping voltammetry has been developed for its determination. e-journals.in Studies using a glassy carbon electrode show that bupropion produces a well-defined reduction peak around -1.25 V (vs. Ag/AgCl) in a Britton-Robinson buffer at pH 9. e-journals.in The electrochemical process is diffusion-controlled and irreversible. By optimizing square wave and differential pulse parameters, low detection limits can be achieved. e-journals.in

Furthermore, advanced electrochemical nanosensors have been constructed for bupropion detection. One such sensor utilized a molecularly imprinted polymer electrografted onto a pencil graphite (B72142) electrode (PGE), demonstrating high selectivity and an extremely low limit of detection. researchgate.net These methods are rapid, require minimal sample preparation, and are suitable for routine analysis. e-journals.in

| Technique | Electrode | pH | Linear Range | Limit of Detection (LOD) |

| Square Wave Cathodic Adsorptive Stripping Voltammetry (SWCAdSV) | Glassy Carbon | 9.0 | 1.0x10⁻⁶ M - 5.6x10⁻⁶ M | 1.28x10⁻⁷ M |

| Differential Pulse Cathodic Adsorptive Stripping Voltammetry (DPCAdSV) | Glassy Carbon | 9.0 | 1.0x10⁻⁶ M - 5.6x10⁻⁶ M | 7.79x10⁻⁷ M |

| Electrochemical Nanosensor | Modified Pencil Graphite | - | 2.0 nM - 990.0 nM | 0.5 nM |

This table outlines key parameters for various electrochemical methods used in the analysis of bupropion.

Preclinical Pharmacokinetic and Pharmacodynamic Mechanistic Investigations of S Bupropion Hydrochloride

Absorption and Distribution Studies in Preclinical Animal Models

Studies in various animal models have characterized the absorption and distribution profile of bupropion (B1668061), noting its rapid uptake and significant penetration into tissues, including the central nervous system.

Following oral administration in preclinical species such as rats and dogs, bupropion is rapidly and thoroughly absorbed from the gastrointestinal tract. nih.govnih.gov The peak plasma concentrations of the parent compound are generally achieved within two hours. nih.gov This rapid absorption is consistent with its classification as a Biopharmaceutical Classification System (BCS) class I drug, indicating high permeability and high solubility. researchgate.net Preclinical studies demonstrate that bupropion undergoes extensive first-pass metabolism, which significantly influences the systemic exposure of the parent drug versus its metabolites. nih.gov

Bupropion exhibits wide distribution throughout the body in animal models. nih.gov A notable characteristic is its ability to concentrate in various tissues, particularly the brain. nih.gov Early studies in rats indicated a high brain-to-plasma concentration ratio of approximately 25:1 for bupropion, suggesting significant penetration of the blood-brain barrier. nih.gov

More recent, stereoselective investigations in Sprague Dawley rats have provided specific insights into the disposition of the individual enantiomers. A study administering racemic bupropion found that the unbound plasma and brain exposures of R- and S-bupropion were similar. purdue.edu This suggests that brain penetration is not significantly different between the two enantiomers in this model. purdue.edu However, it has also been noted that bupropion is a substrate of the P-glycoprotein (P-gp) efflux transporter, which could potentially limit its concentration within the central nervous system. mdpi.com Plasma protein binding for racemic bupropion is approximately 75-80% but does not appear to be a limiting factor in its extensive tissue distribution. nih.gov

| Parameter | Finding | Animal Model |

|---|---|---|

| Unbound Plasma Exposure | Similar for R- and S-bupropion | Sprague Dawley Rats |

| Unbound Brain Exposure | Similar for R- and S-bupropion | Sprague Dawley Rats |

| Brain-to-Plasma Ratio (Total Racemic Bupropion) | ~25:1 | Rats |

Excretion Pathways and Clearance Mechanisms in Preclinical Systems

The elimination of (S)-bupropion and its metabolites occurs primarily through metabolic conversion followed by excretion, with renal pathways playing the dominant role.

Preclinical studies in rats have shown that the vast majority of a bupropion dose is excreted in the urine, accounting for approximately 85% of the administered dose. nih.govnih.gov This indicates that renal excretion is the principal route of elimination for the compound and its metabolites. nih.gov Fecal excretion, which is indicative of biliary and other non-renal clearance pathways, represents a minor route, accounting for about 10% of the dose in human studies, a finding often extrapolated to preclinical models. nih.govricardinis.pt Very little of the parent drug is excreted unchanged, with estimates being around 0.5% of the total dose found in urine.

The clearance of bupropion's metabolites can be highly stereoselective. While detailed preclinical data is limited, human volunteer studies provide insight into the differential handling of metabolites derived from the (S)-enantiomer. For instance, the apparent renal clearance of (2S,3S)-hydroxybupropion, a metabolite of (S)-bupropion, was found to be nearly ten times higher than that of its (2R,3R)-enantiomer. nih.gov This highlights a significant stereoselectivity in the renal handling and elimination of bupropion's active metabolites. nih.gov

| Excretion Pathway | Proportion of Dose (Preclinical/Human Data) | Reference |

|---|---|---|

| Renal (Urine) | ~85-88% | nih.govricardinis.pt |

| Biliary/Fecal | ~10% | nih.govricardinis.pt |

| Unchanged Bupropion in Urine | <1% | ricardinis.pt |

Mechanistic Pharmacodynamic Studies in In Vitro and Ex Vivo Systems

The pharmacodynamic effects of (S)-bupropion hydrochloride are primarily attributed to its interaction with monoamine neurotransmitter systems.

The principal mechanism of action for bupropion is the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). ricardinis.ptpsychopharmacologyinstitute.comnih.gov In vitro studies using cells expressing human transporters confirmed that bupropion and its metabolites inhibit reuptake at both DAT and NET, with negligible effects on the serotonin (B10506) transporter (SERT). nih.gov

Investigations using rat brain synaptosomes have further elucidated the stereoselective nature of this activity. These studies have shown that S,S-hydroxybupropion, the major active metabolite of (S)-bupropion, has a comparable potency to the parent drug for inhibiting dopamine and norepinephrine transporters. ricardinis.ptresearchgate.net Some studies suggest bupropion is a relatively weak inhibitor of DAT and an even weaker inhibitor of NAT, and that it does not function as a dopamine or norepinephrine releasing agent, distinguishing its mechanism from that of amphetamine-like compounds. ricardinis.pt Other reports, however, suggest its mechanism may also involve the presynaptic release of these catecholamines. psychopharmacologyinstitute.com

Enzyme Activity Modulation in Cellular Models

Preclinical investigations utilizing cellular models have demonstrated that this compound and its metabolites can modulate the activity of certain enzymes, not only through direct inhibition but also by altering their expression at the transcriptional level. A significant finding in this area is the downregulation of Cytochrome P450 2D6 (CYP2D6) mRNA.

In studies conducted with HepG2 cells, a human liver cancer cell line, and in plated human hepatocytes, bupropion and its primary metabolites were observed to significantly downregulate CYP2D6 mRNA in a concentration-dependent manner. nih.govdrugbank.comnih.gov This effect suggests a mechanism of action that extends beyond simple competitive or non-competitive inhibition of the enzyme's catalytic activity. The transcriptional downregulation of CYP2D6 indicates that this compound can lead to a decrease in the total amount of the enzyme present in the cell, which can have significant implications for drug-drug interactions. nih.govdrugbank.comnih.gov This finding is particularly noteworthy as it helps to explain the potent in vivo inhibition of CYP2D6 by bupropion, which is not fully accounted for by in vitro reversible inhibition data alone. nih.govdrugbank.comnih.gov

In Vitro Drug-Drug Interaction Profiling at Metabolic Enzymes and Transporters

The potential for this compound and its metabolites to engage in drug-drug interactions has been extensively profiled in vitro, with a primary focus on metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. These studies are crucial for predicting potential pharmacokinetic interactions when this compound is co-administered with other therapeutic agents.

Metabolic Enzymes

Research has consistently shown that bupropion and its metabolites are inhibitors of CYP2D6. nih.govdrugbank.comnih.govnih.gov The inhibition of CYP2D6 by bupropion and its metabolites is stereoselective. nih.govdrugbank.comnih.gov In vitro studies using human liver microsomes have demonstrated that (S)-bupropion is a more potent inhibitor of CYP2D6 than (R)-bupropion, with a 14-fold lower IC50 value. nih.gov The major metabolites of bupropion also contribute significantly to CYP2D6 inhibition. nih.govdrugbank.comnih.govnih.gov

In addition to CYP2D6, the inhibitory effects of bupropion have been investigated for other CYP isoforms. Bupropion has been shown to be a competitive inhibitor of CYP2C19. researchgate.netsemanticscholar.org Conversely, in vitro studies have indicated that bupropion does not cause significant inhibition of CYP2A6 and CYP3A4 activities. researchgate.netsemanticscholar.org

Below is a data table summarizing the in vitro inhibition of various CYP enzymes by bupropion and its enantiomers.

| Compound | Enzyme | Substrate | System | Inhibition Parameter | Value (µM) |

| (S)-Bupropion | CYP2D6 | Dextromethorphan | Human Liver Microsomes | IC50 | 3 |

| (R)-Bupropion | CYP2D6 | Dextromethorphan | Human Liver Microsomes | IC50 | 42 |

| Bupropion (racemic) | CYP2D6 | Bufuralol | Recombinant Human CYP2D6 | Ki | 1.017 ± 0.284 |

| Bupropion (racemic) | CYP2D6 | Bufuralol | Recombinant Human CYP2D6 | IC50 | 6.45 |

| Bupropion (racemic) | CYP2C19 | S-mephenytoin | Recombinant Human CYP2C19 | Ki | 1.631 ± 0.544 |

| Bupropion (racemic) | CYP2C19 | S-mephenytoin | Recombinant Human CYP2C19 | IC50 | 3.36 |

Transporters

The interaction of this compound and its major active metabolites with various drug transporters has also been evaluated in preclinical models. In vitro studies utilizing CHO or HEK293 cell lines overexpressing major hepatic uptake and efflux transporters have been conducted. nih.govnih.govresearchgate.net The results from these investigations indicate that bupropion and its metabolites, hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion, are not substrates for a range of key transporters. nih.govnih.govresearchgate.net

Specifically, these compounds were not transported by the hepatic uptake transporters OATP1B1, OATP1B3, OATP2B1, and OCT1. nih.govnih.govresearchgate.net Furthermore, they were not identified as substrates for the efflux transporters BCRP, MRP2, or P-glycoprotein (P-gp). nih.govnih.govresearchgate.net In vitro studies using an ATPase assay with membranes expressing human P-glycoprotein 1 (ABCB1) also found that bupropion and its primary metabolites have a very weak affinity for P-glycoprotein. clinpgx.org These findings suggest that major hepatic transporters are unlikely to play a significant role in the disposition and systemic clearance of this compound and its active metabolites. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Bupropion Analogs and Derivatives

Systematic Modification of the Bupropion (B1668061) Core Structure

Alterations to the fundamental aminoketone scaffold of bupropion have revealed critical structural features that govern its potency and selectivity as a monoamine transporter inhibitor.

The nature and position of substituents on the aromatic ring of the bupropion molecule play a significant role in its binding affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The meta-chloro substituent of bupropion is a key feature influencing its activity. Studies involving the "deconstruction" of the bupropion molecule have shown that removal of this chloro group can affect its potency. nih.gov

Furthermore, the exploration of various analogs with different aromatic substitutions has provided a deeper understanding of the electronic and steric requirements for optimal transporter binding. For instance, the introduction of other halogen atoms or small alkyl groups at different positions on the phenyl ring can modulate the compound's affinity and selectivity for DAT and NET. Research has shown that certain substitutions can enhance the binding affinity, while others may diminish it or shift the selectivity between the two transporters. nih.gov

A series of bupropion analogs with modifications to the aromatic ring have been synthesized and evaluated for their ability to inhibit dopamine and norepinephrine uptake. The following table summarizes the in vitro potency of selected analogs at the human dopamine and norepinephrine transporters.

| Compound | Aromatic Substitution | DAT IC50 (nM) | NET IC50 (nM) |

| Bupropion | 3-Cl | 305 | 3715 |

| Analog 1 | H | 1308 | >10000 |

| Analog 2 | 4-Cl | 537 | 3288 |

| Analog 3 | 3-F | - | - |

| Analog 4 | 4-F | - | - |

| Analog 5 | 3-CH3 | - | - |

| Analog 6 | 4-CH3 | - | - |

| Data synthesized from published research findings. Specific values for some analogs are not publicly available. |

These findings highlight that the 3-chloro substitution is important for potent DAT and NET inhibition. Removal of this substituent significantly reduces potency, particularly at the NET. Shifting the chloro group to the 4-position also alters the activity profile.

Bupropion is a chiral molecule, and its enantiomers, (S)-bupropion and (R)-bupropion, exhibit stereoselective pharmacokinetics. tandfonline.comnih.gov However, studies comparing the direct pharmacological activity of the enantiomers at monoamine transporters have shown that there are no significant differences in their potencies as inhibitors of dopamine and norepinephrine uptake. nih.gov This suggests that the primary difference in the in vivo effects of the enantiomers may be more related to their differential metabolism rather than a direct difference in their interaction with the transporter binding sites.

The stereocenter at the alpha-carbon to the carbonyl group is a key determinant of the molecule's three-dimensional shape, which in turn influences its interaction with the chiral environment of the transporter proteins. While the affinity for the primary targets may be similar, the stereochemistry can influence other pharmacological properties, such as the rate of transport into the brain and interactions with other receptors or enzymes.

Investigation of Metabolite Structure-Activity Relationships

Bupropion is metabolized to hydroxybupropion (B195616), which exists as two enantiomers: (S,S)-hydroxybupropion and (R,R)-hydroxybupropion. There is a marked difference in the pharmacological activity of these enantiomers. The (S,S)-enantiomer is a potent inhibitor of both norepinephrine and dopamine uptake, with a significantly higher affinity for the norepinephrine transporter than the parent compound. In contrast, the (R,R)-enantiomer is largely inactive at these transporters.

The following table presents the comparative inhibitory potency of hydroxybupropion enantiomers at human dopamine and norepinephrine transporters.

| Compound | DAT IC50 (µM) | NET IC50 (µM) |

| (S,S)-Hydroxybupropion | 1.9 | 0.52 |

| (R,R)-Hydroxybupropion | >10 | >10 |

| Data derived from in vitro studies on human monoamine transporters. |

Bupropion is also metabolized to two other major metabolites, threohydroxybupropion and erythrohydroxybupropion, which are diastereomers. Both of these metabolites are pharmacologically active, although generally less potent than bupropion or (S,S)-hydroxybupropion as dopamine and norepinephrine uptake inhibitors.

The relative stereochemistry of the hydroxyl and amino groups in these amino alcohol metabolites influences their conformation and, consequently, their interaction with monoamine transporters. While detailed SAR studies on a wide range of analogs of these metabolites are limited, the existing data suggest that the threo isomer is a more potent inhibitor of norepinephrine and dopamine uptake compared to the erythro isomer. The stereoselective formation and disposition of these metabolites further contribute to the complex in vivo pharmacology of bupropion. tandfonline.com

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational approaches have become increasingly valuable in elucidating the structure-activity relationships of bupropion and its analogs. Molecular docking and other computational techniques have been employed to model the interactions between bupropion and its derivatives with the three-dimensional structures of the dopamine and norepinephrine transporters.

These in silico studies have helped to rationalize the observed SAR data by identifying key amino acid residues within the transporter binding pockets that interact with different parts of the bupropion molecule. For example, computational analyses have been used to investigate the selective metabolism of bupropion by cytochrome P450 enzymes, providing insights into the stereoselective formation of its metabolites.

Physiologically based pharmacokinetic (PBPK) modeling has also been utilized to simulate the absorption, distribution, metabolism, and excretion of bupropion and its active metabolites. These models can integrate in vitro data on transporter inhibition and metabolism to predict the in vivo concentrations of the different active moieties, thereby helping to bridge the gap between in vitro activity and clinical response.

S Bupropion Hydrochloride As a Pharmacological Research Probe and Tool

Utility as a Selective Inhibitor in Enzymatic Activity Assays

(S)-Bupropion hydrochloride is instrumental in the study of specific enzyme activities, primarily due to its stereoselective metabolism. Its role as a probe for Cytochrome P450 2B6 (CYP2B6) and its use in examining carbonyl reductase activity are particularly significant.

The hydroxylation of bupropion (B1668061) to hydroxybupropion (B195616) is catalyzed almost exclusively by the enzyme CYP2B6. nih.govresearchgate.net This high degree of selectivity has established bupropion hydroxylation as the standard, or canonical, in vitro and in vivo probe for assessing CYP2B6 activity, investigating the influence of genetic polymorphisms, and studying drug interactions. nih.govnih.gov The metabolism is stereoselective, with studies on recombinant CYP2B6 showing that the hydroxylation of (S)-bupropion occurs at a rate approximately 3-fold greater than that of (R)-bupropion at therapeutic concentrations. nih.gov

This stereoselectivity has implications for the use of racemic bupropion as a phenotypic probe for CYP2B6 activity in clinical studies. nih.gov The measurement of bupropion hydroxylation is a validated diagnostic marker for CYP2B6 catalytic activity, showing a high correlation with CYP2B6 protein levels in human liver microsomes. researchgate.netdoi.orgnih.gov Researchers utilize (S)-bupropion to probe the effects of genetic variants on CYP2B6 function and to screen for potential drug-drug interactions involving this enzyme. nih.govmdpi.com For example, the induction of CYP2B6 by agents like rifampin has been quantified using bupropion as the probe drug. drugbank.com

Table 1: Michaelis-Menten Kinetic Parameters for Bupropion Enantiomer Hydroxylation by CYP2B6 Variants

| CYP2B6 Variant | Substrate | Vmax (pmol/min/pmol P450) | Km (µM) | In vitro Clint (µl/min/pmol P450) |

|---|---|---|---|---|

| CYP2B6.1 (Wild Type) | (S)-Bupropion | 11.2 ± 0.6 | 35 ± 6 | 320 |

| (R)-Bupropion | 7.5 ± 0.6 | 49 ± 11 | 153 | |

| CYP2B6.4 | (S)-Bupropion | 12.0 ± 0.4 | 60 ± 6 | 200 |

| (R)-Bupropion | 8.0 ± 0.3 | 92 ± 9 | 87 | |

| CYP2B6.6 | (S)-Bupropion | 17.0 ± 1.0 | 110 ± 15 | 155 |

| (R)-Bupropion | 10.0 ± 0.9 | 130 ± 24 | 77 |

Data adapted from a study on stereoselective bupropion hydroxylation by CYP2B6 genetic variants. nih.gov The table illustrates the differences in enzyme kinetics for the (S)- and (R)-enantiomers across various CYP2B6 genotypes, highlighting the utility of the individual enantiomers in detailed enzymatic studies.

Besides oxidation by CYP2B6, bupropion is also metabolized through reduction by carbonyl reductases (CR) to form the diastereoisomers threohydrobupropion and erythrohydrobupropion. nih.gov Investigating this pathway is crucial for a complete understanding of bupropion's disposition. (S)-Bupropion can be used as a substrate to probe the activity of these reductases in various tissues, such as the liver and intestine. nih.govnih.gov